Ethoxytriethylsilane
Description
Historical Context and Evolution of Organosilicon Compounds
The journey into the world of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts accomplished the first synthesis of an organochlorosilane compound and tetraethylsilane. wikipedia.orgrichsilicone.comnumberanalytics.com This marked the dawn of a new chemical era. richsilicone.comsbfchem.com The period from 1904 to 1937 was a time of significant growth, with scientists synthesizing numerous simple organosilicon compounds and discovering cyclic and linear polysiloxanes. sbfchem.com A pivotal figure in this early phase was Frederic S. Kipping, who extensively researched organosilicon compounds from 1898 to 1944 and coined the term "silicone" in 1904. wikipedia.orgrichsilicone.com Kipping's work, which included the use of Grignard reagents to create alkyl- and arylsilanes, laid the groundwork for the future silicone industry. wikipedia.orgrichsilicone.comiust.ac.ir
The 1940s witnessed a surge in the recognition of the potential applications of polymeric organosilicon compounds, particularly for their heat-resistant properties. richsilicone.com This era was marked by the groundbreaking development of the direct synthesis of organosilanes, also known as the Müller-Rochow process, in the 1940s. mdpi.com This discovery was a turning point, enabling the large-scale, cost-effective production of organosilanes and silicone polymers. mdpi.com The subsequent decades saw a rapid expansion in the variety of silicone products, including oils, rubbers, and resins. richsilicone.com The year 1968 is considered a watershed moment in the popularization of organosilicon chemistry, with innovations like silyl (B83357) enol ether chemistry and the Peterson olefination reaction sparking a massive and sustained interest in the field. nih.gov This expansion continues today, with a significant increase in research publications compared to previous decades. nih.gov
Significance of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds have become indispensable in modern chemical research and various industries due to their unique properties. numberanalytics.comxiangxichem.com These compounds, which contain silicon-carbon bonds, are typically colorless, flammable, hydrophobic, and stable in air. wikipedia.orgiust.ac.ir Their versatility stems from silicon's ability to form stable bonds with carbon and other elements like oxygen, nitrogen, and sulfur, leading to a vast array of molecules such as silanes, siloxanes, and silanols. iust.ac.ir
The significance of organosilicon compounds is evident in their wide-ranging applications:
Materials Science: They are fundamental to the production of silicones, which are used in sealants, adhesives, coatings, and medical devices. numberanalytics.comiust.ac.ir Their properties, including thermal stability, water repellency, and biocompatibility, make them highly valuable. iust.ac.irxiangxichem.com
Organic Synthesis: Organosilicon compounds serve as crucial reagents, catalysts, and protecting groups in a multitude of chemical reactions, including cross-coupling and hydrosilylation. numberanalytics.com The stability of the silicon-carbon bond allows for the construction of complex molecules. numberanalytics.com
Electronics: In the electronics industry, they are employed as insulators, dielectric materials, and encapsulants for semiconductor devices. iust.ac.ir
Pharmaceuticals: Their biocompatibility and tunable properties have led to their use as drug delivery agents and in the synthesis of pharmaceuticals. numberanalytics.comiust.ac.ir
Agriculture: They are used as adjuvants with herbicides and fungicides. wikipedia.org
The continuous development in organosilicon chemistry is driven by the demand for new materials with enhanced performance and functionality. sbfchem.comiust.ac.ir
Definition and Structural Features of Ethoxytriethylsilane within the Alkoxysilane Class
This compound, also known as ethyl triethylsilyl ether, is a member of the organosilane family and, more specifically, the alkoxysilane class. ontosight.aichemblink.com Its chemical formula is C8H20OSi. ontosight.ainih.gov The structure of this compound is characterized by a central silicon atom bonded to three ethyl groups (-CH2CH3) and one ethoxy group (-OCH2CH3). nih.gov
Alkoxysilanes are compounds that possess at least one alkoxy group bonded to a silicon atom. The presence of the Si-O-C linkage is a defining feature of this class. In the case of this compound, the ethoxy group is highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si). ontosight.ai This reactivity is a key aspect of its utility in various applications. While stable under normal conditions, it reacts with water and moisture to form silanols (compounds containing Si-OH groups). ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 597-67-1 |
| Molecular Formula | C8H20OSi |
| Molecular Weight | 160.33 g/mol |
| Density | 0.791 - 0.816 g/cm³ |
| Boiling Point | 156 °C |
| Flash Point | 36 °C |
| Refractive Index | Not specified |
Data sourced from chemblink.comnih.govnih.govrheniumshop.co.il
Overview of Research Trajectories Involving this compound
Research involving this compound has explored its utility in several key areas, primarily leveraging the reactivity of its ethoxy group.
Catalysis and Synthesis: this compound has been investigated as a precursor in the synthesis of catalysts. ontosight.ai For instance, it has been used in the context of hydrosilylation reactions, a fundamental process in organosilicon chemistry. core.ac.uk In one study, it was identified as a side product in nickel N-heterocyclic carbene catalyzed hydrosilylation of alkynes, formed from the reaction of butyllithium, triethylsilane, and ethanol (B145695) during the work-up procedure. core.ac.uk Another area of research involves the use of iridacycles for the O-dehydrosilylation of alcohols with triethylsilane, where this compound is a product. acs.org
Materials Science: this compound is utilized in the formulation of coatings and adhesives. ontosight.aigoogleapis.com Its ability to form strong bonds and impart hydrophobic properties is particularly valuable. xiangxichem.comontosight.ai It is listed as a monoalkoxytrialkylsilane that can be used in curable resin compositions for adhesives and sealing materials. googleapis.comgoogle.com These compositions often cure at room temperature through moisture-driven hydrolysis of the alkoxysilane. google.com It has also been mentioned as a potential component in catalyst systems for producing LLDPE films with improved optical properties. google.com
Biocatalysis: More recent research has ventured into the realm of biocatalysis. A study on silicatein (TF-Silα) demonstrated that this enzyme can catalyze the trans-etherification of this compound with 1-octanol (B28484), showcasing the potential for enzymatic synthesis of silyl ethers. chemrxiv.org
Analytical Chemistry: In the field of analytical chemistry, this compound has been identified as a degradation product in studies on artificially aged microplastics, specifically from polypropylene (B1209903), when analyzed by pyrolysis-gas chromatography-mass spectrometry. mdpi.comresearchgate.netresearchgate.net
Current Challenges and Future Perspectives in this compound Research
While this compound is a well-established compound, research continues to evolve, presenting both challenges and opportunities.
Current Challenges:
Reaction Control and Selectivity: In catalytic processes, controlling the formation of side products like this compound can be a challenge, requiring careful optimization of reaction conditions. core.ac.uk
Green Synthesis: The development of more sustainable and environmentally friendly methods for the synthesis and application of this compound and other organosilicon compounds is an ongoing area of focus. numberanalytics.com
Future Perspectives:
Advanced Materials: There is potential for the development of new materials with tailored properties by incorporating this compound into novel polymer and composite structures. Its role as a coupling agent and surface modifier will likely be further explored.
Biocatalytic Applications: The initial findings on the enzymatic transformation of this compound open up exciting possibilities for its use in biotechnological applications. chemrxiv.org Future research may focus on enhancing the efficiency and substrate scope of such biocatalytic reactions.
Catalyst Development: Continued investigation into the role of this compound in catalytic cycles could lead to the design of more efficient and selective catalysts for various organic transformations. scholaris.ca The study of its interaction with metal complexes remains a promising avenue for discovering novel reactivity. acs.org
Environmental Fate and Degradation: Understanding the formation of this compound from the degradation of synthetic polymers is crucial for assessing the environmental impact of plastic waste. researchgate.net Further research in this area will contribute to a more complete picture of the lifecycle of plastic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H20OSi/c1-5-9-10(6-2,7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDZTPFNSXNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073127 | |
| Record name | Ethoxytriethylsilane | |
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Molecular Weight |
160.33 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-67-1 | |
| Record name | Ethoxytriethylsilane | |
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| Record name | Ethoxytriethylsilane | |
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| Record name | Ethoxytriethylsilane | |
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| Record name | Ethoxytriethylsilane | |
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Synthetic Methodologies for Ethoxytriethylsilane and Analogues
Conventional Synthetic Routes to Alkylalkoxysilanes
The synthesis of alkylalkoxysilanes, including ethoxytriethylsilane, has traditionally relied on several robust and well-established chemical reactions. These methods are foundational in organosilicon chemistry and are widely practiced on both laboratory and industrial scales.
One of the most direct and common methods is the alkoxylation of alkylhalosilanes . nih.gov This reaction involves the nucleophilic substitution of a halide on a silicon atom by an alcohol. For the specific synthesis of this compound, this is achieved by reacting triethylchlorosilane with ethanol (B145695). The reaction is typically performed in the presence of a base, such as a tertiary amine (e.g., triethylamine), which serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Another significant industrial method is the Müller-Rochow Direct Process , which can be adapted for alkoxysilane synthesis. nih.govmdpi.com While famously used for producing methylchlorosilanes, a variation of this process involves the direct reaction of elemental silicon with an alcohol at elevated temperatures (typically 200–300 °C) in the presence of a copper catalyst. nih.gov For instance, reacting silicon with ethanol under these conditions can yield a mixture of ethoxysilanes, including tetraethoxysilane (TEOS), which is structurally related to this compound. mdpi.comnih.gov
Hydrosilylation represents a versatile method for creating silicon-carbon bonds and can be employed to synthesize functionalized alkylalkoxysilanes. scielo.br This transition-metal-catalyzed reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. scielo.brrsc.org For example, the hydrosilylation of ethylene (B1197577) with a suitable hydrosilane precursor in the presence of a platinum catalyst, like Speier's or Karstedt's catalyst, is a primary route to form the ethyl-silicon bonds found in this compound. scielo.brresearchgate.net The ethoxy group can be present on the starting silane (B1218182) (e.g., triethoxysilane) or introduced in a subsequent step.
Finally, the principles of the Williamson Ether Synthesis can be conceptually applied to organosilicon chemistry. nih.govchemistry.or.jp This method involves the reaction of an alkoxide with an alkyl halide. In the context of silanes, a silyl (B83357) halide (like triethylchlorosilane) reacts with an alkoxide (sodium ethoxide) to form the corresponding silyl ether, in this case, this compound. mdpi.comnih.gov This is mechanistically similar to the base-assisted alkoxylation of chlorosilanes.
Advanced Synthetic Strategies for this compound
Beyond conventional methods, research has focused on developing more sustainable, efficient, and novel strategies for synthesizing alkoxysilanes. These advanced approaches often employ unique activation methods or reagent systems to achieve the desired transformation under milder conditions.
Electrochemical Protocols in Organometallic Synthesis
Electrosynthesis is emerging as a powerful and green alternative to traditional chemical methods, offering pathways that avoid harsh reagents and stoichiometric oxidants or reductants. nih.gov Electrochemical protocols have been successfully applied to the synthesis of organosilicon compounds, including the formation of Si-O bonds for alkoxysilanes. One such approach is the electrochemical alcoholysis of hydrosilanes. In this process, a hydrosilane can be oxidized at an anode in the presence of an alcohol to form the corresponding alkoxysilane. nih.gov This method may be particularly useful for substrates with sensitive functional groups that are incompatible with traditional chemical oxidants. nih.gov
Furthermore, electrochemical methods can facilitate hydrosilylation reactions. For example, the reaction of a hydrosilane with an alkene can be promoted electrochemically, providing an alternative to precious metal catalysis for the formation of the Si-C bonds necessary for compounds like this compound. nih.gov These reactions are typically conducted in an undivided cell using inexpensive carbon-based electrodes, highlighting the sustainable nature of this approach. mdpi.com
Novel Reagent Systems for Alkoxysilane Formation
Recent innovations in reagent and catalyst systems have opened new avenues for alkoxysilane synthesis. A significant development is the use of mechanochemistry , a solvent-free technique that uses mechanical force (e.g., ball milling) to induce chemical reactions. acs.org This method has been applied to the direct synthesis of alkoxysilanes from elemental silicon and an alcohol. nih.govacs.org For example, milling silicon powder with ethanol in the presence of a copper catalyst can produce tetraethoxysilane (TEOS) with high purity at near-room temperature (around 40 °C), avoiding the high temperatures of the conventional Direct Process and the use of halogenated intermediates. pnas.orgresearchgate.net This approach is noted for its green credentials, minimizing solvent waste and energy consumption. researchgate.net
The development of novel catalysts based on earth-abundant metals is another key area. Cobalt-based catalysts, for instance, have proven highly efficient for the dehydrogenative coupling of hydrosilanes with alcohols to form silyl ethers (alkoxysilanes). researchgate.netnih.gov These reactions proceed under mild conditions and offer a sustainable alternative to precious metal catalysts like platinum and rhodium. rsc.orgresearchgate.net Research has demonstrated that specific cobalt complexes can facilitate the one-pot synthesis of alkoxy-substituted silanes from hydrosilanes, alcohols, and alkenes, combining dehydrogenative coupling and hydrosilylation in a single process. rsc.orgresearchgate.net
Table 1: Comparison of Catalytic Systems for Alkoxysilane Synthesis
| Method | Catalyst System | Key Features | Typical Substrates | Reference |
|---|---|---|---|---|
| Conventional Hydrosilylation | Platinum (Speier's, Karstedt's) | High efficiency, well-established | Hydrosilanes, Alkenes | scielo.br |
| Mechanochemical Synthesis | Copper / Transition Metals | Solvent-free, low temperature, green | Elemental Si, Alcohols | acs.orgresearchgate.net |
| Dehydrogenative Coupling | Cobalt Complexes | Earth-abundant metal, mild conditions | Hydrosilanes, Alcohols | researchgate.netnih.gov |
| Electrochemical Hydrosilylation | (Catalyst-free or simple metal electrodes) | Avoids chemical oxidants/reductants | Hydrosilanes, Alkenes | nih.gov |
Biocatalytic Approaches to Organosilicon Compounds
The intersection of biocatalysis and organosilicon chemistry represents a frontier in sustainable synthesis. By harnessing the high selectivity and efficiency of enzymes, researchers are developing novel, environmentally benign routes to valuable silicon-containing molecules. nih.govacs.org
Enzyme-Mediated Trans-etherification Reactions Involving this compound
Enzymes, particularly hydrolases like lipases and proteases, have been shown to catalyze reactions at a silicon center. mdpi.com A notable transformation is the enzyme-mediated trans-etherification of alkoxysilanes. mdpi.comresearchgate.net In this reaction, the alkoxy group of a starting silane is exchanged with an external alcohol, which can serve as the reaction solvent. For example, studies have shown that enzymes such as trypsin and Rhizopus oryzae lipase (B570770) can catalyze the trans-etherification of trimethylethoxysilane with 1-octanol (B28484) to produce trimethyloctoxysilane. mdpi.comresearchgate.net This reaction proceeds under mild, room-temperature conditions, offering a significant advantage over conventional methods that often require harsh chemicals and elevated temperatures. mdpi.com The silicatein family of enzymes, derived from marine sponges, has also demonstrated the ability to catalyze trans-etherification, where a silyl group is transferred from one silyl ether to a recipient alcohol. nih.govpnas.org
Table 2: Enzyme Performance in Trans-etherification of Alkoxysilanes
| Enzyme | Model Substrate | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Bovine Pancreatic Trypsin | Trimethylethoxysilane | Trans-etherification / Hydrolysis | Catalyzed formation of trimethyloctoxysilane in 1-octanol. | mdpi.comscielo.br |
| Rhizopus oryzae Lipase (ROL) | Trimethylethoxysilane | Trans-etherification | Showed catalytic activity for octyl-silyl ether formation. | mdpi.comresearchgate.net |
| Chicken Egg White Lysozyme (CEWL) | Phenyldimethylethoxysilane | Trans-etherification | Promoted the formation of the corresponding octyl-silyl ether. | mdpi.comscielo.br |
| Silicatein (recombinant) | Various Silyl Ethers | Hydrolysis & Trans-etherification | Catalyzes the transfer of silyl groups between alcohols. | nih.govpnas.org |
Development of Metallopeptides and Metalloenzymes for Silicon-Based Transformations
While nature has not been found to forge silicon-carbon bonds, scientists have successfully engineered artificial metalloenzymes to perform this synthetically valuable transformation. nih.govnih.gov By applying directed evolution, researchers have repurposed natural heme proteins, such as cytochrome c and cytochrome P450, to catalyze the formation of Si-C bonds via carbene insertion into Si-H bonds. rsc.orgnih.govresearchgate.net
In a landmark study, cytochrome c from Rhodothermus marinus was engineered to catalyze this reaction with exceptional efficiency and selectivity, achieving turnover numbers that surpass those of state-of-the-art synthetic catalysts. nih.gov These biocatalytic reactions proceed under physiological conditions (in water, at neutral pH, and room temperature) and can even be performed in living E. coli cells. nih.gov This groundbreaking work establishes a new, biological route to organosilicon compounds and opens the door to creating silicon-based molecules through biosynthetic pathways. The development of such metalloenzymes provides a powerful platform for future silicon-based transformations, potentially enabling the synthesis of complex chiral organosilanes that are difficult to access through traditional chemistry. acs.orgnih.gov
Directed Evolution of Enzymes for Organosilicon Biotransformations
The field of biocatalysis is increasingly harnessing the power of directed evolution to create enzymes with novel or enhanced functionalities, including the synthesis of organosilicon compounds like this compound. This approach mimics natural selection in a laboratory setting to accelerate the evolution of enzymes towards a desired catalytic activity. nih.gov The process involves generating a large library of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with improved performance for a specific reaction. nih.govillinois.edu
Heme proteins, for instance, have been shown to catalyze the formation of organosilicon compounds under physiological conditions. scienceintheclassroom.org Through directed evolution, the catalytic efficiency of enzymes like cytochrome c from Rhodothermus marinus has been significantly enhanced for carbon-silicon bond formation, surpassing the turnover numbers of many synthetic catalysts. scienceintheclassroom.org This methodology offers a greener route to producing organosilicon compounds by enabling reactions to occur in vivo or in vitro under mild conditions. scienceintheclassroom.org
The initial step in a directed evolution campaign is the creation of a diverse library of enzyme mutants. nih.gov This can be achieved through random mutagenesis of the entire gene or by targeting specific regions of interest, such as the active site. nih.gov The resulting library of mutant enzymes is then screened for the desired activity. Optical methods and survival-based selection are common screening techniques. nih.gov
A notable example of directed evolution in organosilicon chemistry is the engineering of enzymes for carbene insertion into silicon-hydrogen bonds. scienceintheclassroom.org This has led to the development of biocatalysts capable of producing specific organosilicon products with high enantioselectivity. scienceintheclassroom.org For instance, whole E. coli cells expressing an evolved cytochrome c variant have been used to synthesize an organosilicon product with high yield and enantiomeric excess. scienceintheclassroom.org
Table 1: Examples of Enzyme-Catalyzed Reactions for Organosilicon Compounds
| Enzyme Type | Reaction Type | Substrate(s) | Product | Key Findings |
| Evolved Cytochrome c | C-Si bond formation | Silane, Diazo compound | Organosilicon product | High turnover number and enantioselectivity. scienceintheclassroom.org |
| Transaminase | Transamination | Ketone, Amine donor | Chiral amine | Used in the synthesis of intermediates for complex molecules. google.com |
| Hydrolase | Hydrolysis | Oxiranes | Diols | Green pathway for the synthesis of glycerol (B35011) ethers. researchgate.net |
Considerations for Green Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. For this compound, this involves developing more sustainable and environmentally friendly production methods. vulcanchem.com Key considerations include the use of non-toxic catalysts, reduction of solvent usage, and the utilization of renewable feedstocks. vulcanchem.com
Traditional synthesis routes for this compound often involve the reaction of triethylchlorosilane with ethanol, which can produce hydrogen chloride as a byproduct. vulcanchem.com Green chemistry approaches aim to find alternative pathways that avoid the formation of such hazardous substances. One area of exploration is the use of biocatalysts, as discussed in the previous section, which can operate under milder conditions and often exhibit high selectivity, reducing the need for protecting groups and purification steps. scienceintheclassroom.orgacs.org
Another important aspect of green synthesis is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic routes, including those employing hydrosilylation, are often favored for their high atom economy. scholaris.cawikipedia.org The development of electrochemical flow reactors also presents a promising avenue for the greener synthesis of related compounds, offering benefits such as improved selectivity and scalability. whiterose.ac.uk
Sustainable agriculture practices, while not directly involved in the chemical synthesis, provide a framework for sourcing renewable feedstocks that could potentially be used in the production of precursors for this compound. fondsdedotationroullier.orgucs.org This holistic approach, from raw material sourcing to the final chemical transformation, is central to the philosophy of green chemistry. The European Union's focus on sustainable agricultural practices and the reduction of hazardous substances in chemical processes underscores the global trend towards more environmentally responsible manufacturing. europa.eu
Table 2: Comparison of Traditional vs. Green Synthesis Considerations for this compound
| Aspect | Traditional Synthesis | Green Synthesis Considerations |
| Catalyst | Often uses stoichiometric reagents or less environmentally friendly catalysts. | Employs non-toxic, recyclable catalysts, including biocatalysts. vulcanchem.com |
| Solvent | May use large volumes of volatile organic solvents. | Aims to reduce solvent use or replace with greener alternatives like water or ionic liquids. vulcanchem.com |
| Feedstock | Typically relies on fossil fuel-based starting materials. | Explores the use of renewable feedstocks from sustainable sources. vulcanchem.com |
| Byproducts | Can generate hazardous byproducts like HCl. vulcanchem.com | Designed to minimize or eliminate the formation of waste and hazardous substances. |
| Energy | May require high temperatures and pressures. | Seeks to use milder reaction conditions, potentially lowering energy consumption. |
Reaction Mechanisms and Kinetics in Ethoxytriethylsilane Chemistry
Mechanistic Investigations of Alkoxy-Alkoxy Exchange Reactions
The exchange of alkoxy groups on silicon centers is a fundamental reaction in organosilicon chemistry. Mechanistic studies have provided significant insights into how these transformations occur, particularly when catalyzed.
The alkoxy-alkoxy exchange reactions of alkylalkoxysilanes are effectively catalyzed by iodine and iodine monobromide. caltech.edu Spectroscopic studies have established that these catalysts function through the formation of charge-transfer (CT) complexes with both the alkoxysilane and alcohol reactants. caltech.eduethz.ch This initial complex formation is a critical step that activates the silicon center for subsequent reaction.
Based on kinetic data and the spectroscopic observation of charge-transfer complexes, the favored mechanism for iodine- or iodine monobromide-catalyzed alkoxy-alkoxy exchange involves a four-centered transition state. caltech.edu This mechanism is a departure from earlier proposals and provides a more comprehensive explanation of the experimental findings.
The proposed pathway begins with the formation of the charge-transfer complex between the catalyst (e.g., iodine) and the ethoxytriethylsilane. This activated complex then interacts with an alcohol molecule. The reaction proceeds through a concerted, four-membered cyclic transition state involving the silicon atom, the oxygen of the ethoxy group, the incoming alcohol's oxygen, and its hydrogen atom. caltech.edu This type of mechanism, often referred to as σ-bond metathesis, is common in reactions involving early transition metals and organosilanes. capes.gov.bracs.orgresearchgate.net The formation of this cyclic transition state explains the stereochemistry and the observed reaction rates. researchgate.netethz.ch
Kinetic investigations have been crucial in elucidating the mechanism of alkoxy-alkoxy exchange. These studies allow for the determination of key parameters such as formation constants, which quantify the stability of the intermediate charge-transfer complexes. For the interaction between this compound and iodine, the formation constant of the charge-transfer complex has been determined spectroscopically. caltech.edu
The data below highlights the formation constant for the iodine-ethoxytriethylsilane complex, providing a quantitative measure of this key intermediate's stability in the catalytic cycle.
| Alkoxysilane | Catalyst | Formation Constant (K) | Reference |
|---|---|---|---|
| This compound | Iodine | 0.55 ± 0.01 | caltech.edu |
| Diethoxydimethylsilane | Iodine | 0.61 ± 0.02 | caltech.edu |
This compound in Palladium-Catalyzed Transformations
This compound serves as a valuable reagent in palladium-catalyzed reactions, primarily acting as a hydride source. Its utility is particularly evident in reductive variants of classic cross-coupling reactions, such as the Heck reaction.
The Heck reaction, which forms a carbon-carbon bond between an aryl or vinyl halide and an alkene, can be modified into a reductive process. In these reductive Heck cyclizations, a hydride source is required to intercept a key intermediate, preventing the typical β-hydride elimination pathway and leading to a saturated product. nih.gov Hydrosilanes, such as this compound and the closely related triethylsilane, are effective hydride donors for this purpose. acs.orgresearchgate.netresearchgate.net
In a typical intramolecular reductive Heck reaction, an aryl or vinyl halide tethered to an alkene undergoes cyclization. capes.gov.br The silane (B1218182) provides the hydride that quenches the alkylpalladium(II) intermediate formed after the cyclization (migratory insertion) step. nih.govresearchgate.net This strategy is synthetically useful for constructing complex cyclic and heterocyclic structures that would be inaccessible through the standard Heck pathway. nih.govuva.nl The choice of silane can be critical, as its steric and electronic properties can influence reaction efficiency and selectivity. ethz.ch
In palladium-catalyzed reactions, the active catalyst is typically a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. caltech.edu this compound can play a crucial role in this initial reduction step. The silane can reduce the Pd(II) salt (e.g., Pd(OAc)₂) to the catalytically active Pd(0) complex, which then enters the main catalytic cycle. researchgate.netresearchgate.net
The general mechanism for a reductive Heck reaction using a hydrosilane involves several key steps:
Reduction of Pd(II) to Pd(0): The silane reduces the Pd(II) precatalyst to generate the active Pd(0) species. caltech.edu
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form an organopalladium(II) intermediate (R-Pd(II)-X). nih.gov
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the R-Pd bond, forming a new alkylpalladium(II) intermediate.
Hydride Transfer: Instead of undergoing β-hydride elimination, the alkylpalladium(II) intermediate is intercepted by a hydride. This hydride is delivered from the silane, often forming a palladium-hydride species (H-Pd(II)-X) which then reacts with the alkylpalladium intermediate, or through direct transmetalation with a reactive pentacoordinated silicate (B1173343) formed from the silane. researchgate.netresearchgate.net
Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the final hydrogenated product and regenerate the Pd(0) catalyst, completing the cycle.
This mechanistic pathway highlights the dual role of this compound: it can act as a reductant to generate the active catalyst and as the hydride source within the main catalytic cycle. researchgate.netresearchgate.net
Hydrolytic and Condensation Mechanisms of Alkoxysilanes
The transformation of alkoxysilanes like this compound into siloxane networks proceeds through a two-step mechanism: hydrolysis followed by condensation. nih.gov These reactions can be catalyzed by either acids or bases. tandfonline.comtandfonline.com
Hydrolysis
The initial step is the hydrolysis of the ethoxy group (-OC2H5) to a silanol (B1196071) group (-OH). This is a nucleophilic substitution reaction where water attacks the silicon atom, leading to the displacement of an ethanol (B145695) molecule. nih.govunm.edu The general equation for the hydrolysis of this compound is:
(C₂H₅)₃Si-OC₂H₅ + H₂O ⇌ (C₂H₅)₃Si-OH + C₂H₅OH
The mechanism of hydrolysis is dependent on the pH of the reaction medium. tandfonline.com
Acid-Catalyzed Mechanism: Under acidic conditions, the oxygen atom of the ethoxy group is first protonated. This protonation makes the ethoxy group a better leaving group (ethanol), facilitating the nucleophilic attack by a water molecule on the silicon atom. unm.eduunavarra.es This process generally follows an S_N2-Si (bimolecular nucleophilic substitution at silicon) mechanism, proceeding through a positively charged, pentacoordinate transition state. tandfonline.comingentaconnect.com
Base-Catalyzed Mechanism: In a basic medium, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the electron-deficient silicon atom. tandfonline.comunm.edu This also proceeds via an S_N2-Si mechanism, but through a negatively charged, pentacoordinate transition state or intermediate. tandfonline.compageplace.de The rate of hydrolysis is generally slower in basic conditions compared to acidic conditions. cdnsciencepub.com
The rate of hydrolysis is influenced by several factors. Steric hindrance from the alkyl groups (ethyl groups in this case) and the alkoxy group can affect the accessibility of the silicon atom to the incoming nucleophile. tandfonline.com Electron-withdrawing substituents on the silicon atom can stabilize the negatively charged transition state in base-catalyzed hydrolysis, thus increasing the reaction rate. tandfonline.com For trialkylalkoxysilanes, the rate of hydrolysis is generally faster for methoxy (B1213986) groups compared to ethoxy groups due to lesser steric bulk. scispace.com
Condensation
Following hydrolysis, the resulting triethylsilanol (B1199358) molecules can undergo condensation to form a siloxane bond (Si-O-Si), eliminating a small molecule. nih.gov There are two primary condensation pathways:
Water-producing condensation: Two silanol groups react to form a disiloxane (B77578) and a water molecule. nih.gov (C₂H₅)₃Si-OH + HO-Si(C₂H₅)₃ ⇌ (C₂H₅)₃Si-O-Si(C₂H₅)₃ + H₂O
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a disiloxane and an ethanol molecule. nih.gov (C₂H₅)₃Si-OH + C₂H₅O-Si(C₂H₅)₃ ⇌ (C₂H₅)₃Si-O-Si(C₂H₅)₃ + C₂H₅OH
Similar to hydrolysis, condensation reactions are also catalyzed by acids and bases. ingentaconnect.com The mechanisms are generally considered to be bimolecular displacement reactions. unm.edu The relative rates of hydrolysis and condensation are critical in determining the structure of the resulting polysiloxane. For instance, in the sol-gel process, acid catalysis with low water content tends to produce more linear, weakly branched polymers because the condensation rate is slower than the hydrolysis rate. Conversely, base catalysis typically leads to more highly branched, colloidal-like particles as the condensation rate is comparable to or faster than the hydrolysis rate. unm.edu
For monofunctional silanols like triethylsilanol, condensation leads to the formation of a dimer, hexaethyldisiloxane. The reaction can be reversible, but if the dimer's concentration surpasses its solubility, it may phase-separate, driving the equilibrium toward the product. europa.eu
| Alkoxysilane | Reaction | Conditions | Rate Constant (k) | Activation Energy (Ea) | Source |
|---|---|---|---|---|---|
| Methyltriethoxysilane (MTES) | Hydrolysis | Alkaline medium, 30°C, in methanol | 2.453 x 10⁴ s⁻¹ | 50.09 kJ/mol | nih.gov |
| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic medium (HCl) | - | 46-67 kJ/mol (11-16 kcal/mol) | nih.gov |
| Tetraethoxysilane (TEOS) | Hydrolysis | Alkaline medium (NH₃) | 0.002 - 0.5 M⁻¹h⁻¹ | 25 kJ/mol (6 kcal/mol) | nih.gov |
| Octyltriethoxysilane (OTES) | Hydrolysis (k_h) | Octane/Water interface | Variable | 25.2 kJ/mol | nih.gov |
| Octyltriethoxysilane (OTES) | Condensation (k_c) | Octane/Water interface | Variable | 33.2 kJ/mol | nih.gov |
| γ-Glycidoxypropyltrimethoxysilane | Hydrolysis (1st step) | Aqueous, pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order) | - | researchgate.net |
Theoretical and Computational Approaches to Reaction Mechanism Elucidation
Experimental investigation of the transient species and complex pathways in alkoxysilane reactions can be challenging. Therefore, theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these reaction mechanisms at a molecular level. nih.govmdpi.com These approaches provide detailed insights into reaction energy profiles, transition state geometries, and the electronic effects governing reactivity. sumitomo-chem.co.jpresearchgate.net
Computational studies on alkoxysilane hydrolysis and condensation typically involve several key steps:
Modeling Reactants and Products: The geometries of the reactant molecules (e.g., this compound, water), intermediates (e.g., protonated silane, pentacoordinate silicon species, triethylsilanol), and final products (e.g., hexaethyldisiloxane) are optimized to find their lowest energy structures. mdpi.com
Locating Transition States: The transition state (TS) is the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry of the TS connecting reactants to products. This is a critical step as the energy of the TS determines the activation energy of the reaction. sumitomo-chem.co.jp For example, DFT calculations have been used to model the pentacoordinate silicon transition states in S_N2-Si mechanisms for both acid- and base-catalyzed hydrolysis. tandfonline.com
Simulating Solvent Effects: Since these reactions often occur in solution, computational models frequently incorporate the effect of the solvent (e.g., water, ethanol) either explicitly (by including individual solvent molecules in the calculation) or implicitly (using a continuum model that represents the solvent as a uniform medium). psu.edu
For systems related to this compound, DFT calculations have been employed to study the condensation of silanols. For instance, modeling the dimerization of triethylsilanol helps in understanding the role of hydrogen bonding in the liquid phase. amazonaws.com Computational studies on other trialkylsilanols, like trimethylsilanol, have revealed activation energies for condensation reactions. mdpi.com Furthermore, DFT can be used to model the bond dissociation energies of the Si-OH bond, which helps predict the reactivity of the silanol in condensation reactions. These theoretical investigations have confirmed that the hydrolysis of alkoxysilanes and the condensation of silanols proceed through high-energy, pentacoordinate silicon intermediates. scispace.com
| Reaction System | Computational Method | Calculated Parameter | Finding | Source |
|---|---|---|---|---|
| Hydrolysis of Q³ Si site | B3LYP/6-311+G(d,p) | Activation Energy (Ea) | Calculated Ea of ~120-138 kJ/mol, suggesting hydrolysis of more substituted Si is not the rate-limiting step in silicate dissolution. | psu.edu |
| Dimerization of Trimethylsilanol (TMS) | QM/MM Simulation | Reaction Energetics | The gas-phase condensation reaction is used as a QM reference to model the polymerization of PDMS. | mdpi.com |
| Hydrolysis of various organotriethoxysilanes | 29Si NMR & Kinetic Modeling | Kinetic Constants | The organic group stabilizes the charged pentacoordinated transition state, influencing hydrolysis rates. | unavarra.es |
| Protonation of Siloxanes | DFT | Proton Affinity | Choice of DFT functional and basis set is crucial for accurately predicting condensation enthalpy. | acs.org |
| Dechlorination of OCDD by H atom | DFT (B3PW91) | Activation Energy (Ea) | σ-complex formation has a lower activation energy (~5 kcal/mol) than direct abstraction (~9 kcal/mol). | core.ac.uk |
Catalysis Involving Ethoxytriethylsilane
Homogeneous Catalysis Applications
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. nih.gov Transition metal complexes are often employed as catalysts, and their activity and selectivity can be finely tuned by associated molecules called ligands. rsc.orguva.es
In homogeneous catalysis, a substance that is converted into an active catalyst before or during the main reaction is known as a precatalyst. ua.es Ligands, which are molecules that bind to the central metal atom of a catalyst, are crucial as they can influence the catalyst's stability, activity, and selectivity. rsc.orgmdpi.com The development of ligand libraries is a key strategy for discovering new and improved homogeneous catalysts. rsc.org While various organosilicon compounds are integral to catalysis, specific documentation detailing ethoxytriethylsilane's role as a direct precursor for synthesizing ligands in catalytic systems is limited in the available research. The function of ligands is to bond with the metal center, and their electronic and steric properties are predictable and tunable, which is a key aspect of designing efficient catalysts. unishivaji.ac.in
The efficiency of a catalytic reaction is a critical measure of its performance, aiming to maximize the conversion of reactants into desired products with minimal waste and energy consumption. tcichemicals.com this compound has been utilized as a reagent in several types of homogeneous catalytic reactions, including cross-coupling and reduction reactions.
One notable application is in the Heck reaction, a palladium-catalyzed method for forming carbon-carbon bonds between organohalides and alkenes. libretexts.orgmasterorganicchemistry.com In a specific application, this compound was used in a Heck cyclization reaction. libretexts.org The reaction was optimized by testing various palladium sources and ligands to improve the outcome. libretexts.org
| Reaction Component | Details | Outcome | Reference |
| Reaction Type | Heck Cyclization | - | libretexts.org |
| Catalyst System | Palladium acetate (B1210297) with 1,2-(dicyclohexylphosphine)ethane (dcpe) ligand | Best outcome in dioxane at 80 °C for 24 h. | libretexts.org |
| Additive | Tetrabutylammonium acetate | Led to cleaner reaction mixtures at lower temperatures over 12 h. | libretexts.org |
| Reagent | This compound | Utilized within the reaction sequence. | libretexts.org |
This compound has also been identified in the context of iron-catalyzed reduction reactions. In a study on the reduction of ketones, unlabelled this compound was detected by gas chromatography-mass spectrometry (GC-MS) after the reaction, indicating its involvement or formation during the catalytic process. semanticscholar.org The reduction of organic functional groups like ketones and esters is a fundamental transformation, and manganese-catalyzed hydrosilylation, a related process, has also been explored for these conversions. amazonaws.com
Heterogeneous Catalysis Contexts
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which are typically gases or liquids interacting with a solid catalyst. savemyexams.comlibretexts.org This type of catalysis is fundamental to many large-scale industrial processes. nobelprize.orgssgopalganj.in
The mechanism of heterogeneous catalysis occurs on the surface of the catalyst material. ssgopalganj.in This process generally involves a sequence of elementary steps:
Diffusion of reactant molecules from the bulk phase to the catalyst surface. ssgopalganj.in
Adsorption of the reactants onto active sites on the surface. nobelprize.orgssgopalganj.in This interaction can weaken the chemical bonds within the reactant molecules. nobelprize.org
Reaction of the adsorbed species on the surface to form products. ssgopalganj.in
Desorption of the product molecules from the surface. nobelprize.orgssgopalganj.in
Diffusion of the products away from the catalyst surface. ssgopalganj.in
Solid catalysts are sophisticated materials, and their preparation is a critical step in achieving desired performance. nih.gov Alkoxysilanes, including this compound, can be used in the synthesis and modification of these catalysts.
This compound is listed as a specific example of an organosilicon compound containing a Si-OR bond that can be used to prepare solid catalyst components for olefin polymerization. google.com In this context, it serves as an electron donor or modifier during the synthesis of the catalyst, which may be based on a transition metal compound like titanium supported on a carrier. google.com
Furthermore, the surface modification of catalyst supports is a common strategy to enhance catalytic performance. While not always involving this compound specifically, related alkoxysilanes are frequently used for this purpose. These silane (B1218182) coupling agents can functionalize the surface of materials like silica (B1680970) or metal oxides, improving the dispersion of active metal particles, altering surface properties, or creating anchor points for catalytic species. mdpi.comresearchgate.net For instance, modifying clay minerals or TiO2 nanoparticles with various organosilanes can improve their catalytic or photocatalytic activity. mdpi.comresearchgate.net This general approach highlights a key application area for alkoxysilanes in heterogeneous catalyst design.
| Silane Modifier | Application | Reference |
| 3-aminopropyl triethoxysilane | Surface modifier for clay minerals to act as supports for reagents. | mdpi.com |
| 3-aminopropyltrimethoxysilane | Surface modification of TiO2 nanoparticles to improve durability. | researchgate.net |
| 3-Isocyanatopropyltrimethoxysilane | Surface modification of TiO2 nanoparticles. | researchgate.net |
Biocatalysis with this compound
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. acsgcipr.orgmdpi.com These processes are known for their high selectivity and operation under mild conditions. mdpi.com
The enzymatic transformation of organosilicon compounds is an area of growing research. A specific biocatalytic reaction involving this compound is its trans-etherification. In a study using a silicatein fusion protein (TF-Silα), this compound was a substrate for the trans-etherification of its ethoxy group with a 1-octoxy group. google.com Although the yields were lower compared to reactions starting from the corresponding silanol (B1196071) (triethylsilanol), this demonstrated that the enzyme could effectively catalyze transformations at the silicon center of an alkoxysilane. google.com
This reaction is an example of enzymatic hydrolysis, where an enzyme cleaves bonds by the addition of water, or in this case, an alcohol (alcoholysis). nih.govresearchgate.net The ability of enzymes to process Si-O bonds is a key area of exploration for synthesizing novel organosilicon compounds. google.com
Catalyst Design and Optimization Strategies
The performance of catalytic reactions involving this compound, particularly in processes like hydrosilylation, is highly dependent on the catalyst's design and optimization. Strategies focus on tuning the metal center, the ligand environment, and the support material to enhance activity, selectivity, and stability. nih.govmdpi.com
Key strategies in modern catalyst design include:
Ligand Modification: The ligands surrounding a metal center are critical for tuning its electronic and steric properties. In the context of hydrosilylation, various ligand types have been developed. Pincer ligands, such as those based on bis(phosphinite) (POCOP) or iminopyridine structures, have been used to stabilize nickel and cobalt catalysts, leading to high efficiency in the hydrosilylation of ketones, aldehydes, and alkenes. mdpi.com Similarly, iron complexes bearing terpyridine ligands have shown activity for alkene hydrosilylation. mdpi.com For platinum-based systems, N-heterocyclic carbene (NHC) ligands have been designed to have strong sigma-donating abilities, which can enhance catalytic activity and stability. mdpi.com
Transitioning to Earth-Abundant Metals: A major driver in catalyst design is the replacement of precious metals like platinum with more sustainable and cost-effective alternatives. mdpi.com Significant progress has been made in developing catalysts based on iron, cobalt, and nickel for hydrosilylation reactions. mdpi.com For example, specific cobalt-iminopyridine complexes can catalyze the combined hydrosilylation and cyclization of 1,6-enynes, while certain iron complexes are effective for alkene hydrosilylation. mdpi.com
Main Group Catalysis: Moving beyond transition metals, researchers are exploring main group elements as catalysts. Cationic silicon(II) and germanium(II) compounds have emerged as a new class of catalysts for various transformations in organosilicon chemistry, including the hydrosilylation of carbon-carbon multiple bonds. mdpi.comresearchgate.net These systems offer an environmentally friendly alternative to traditional metal-based catalysts. mdpi.com
Support and Surface Effects: For heterogeneous catalysts, the support material is not merely an inert scaffold but can actively participate in the catalytic cycle. The immobilization of cyclic carbonates on silica has been shown to create a synergistic system for hydrosilylation. nih.gov In this system, the carbonate activates the silane while silanol groups on the silica surface activate the carbonyl substrate, facilitating an efficient, concerted hydride transfer. nih.gov
Computational Design: Advances in computational chemistry, particularly Density Functional Theory (DFT), have become indispensable for catalyst design. mdpi.comudel.edu Computational models allow for the detailed study of reaction mechanisms, such as the classic Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation. mdpi.com They can also be used to predict the properties and performance of new catalysts, guiding experimental efforts and accelerating the discovery process. nih.govudel.edu For instance, computational studies have shown that the hydroaddition of alkynes can proceed through small Pt–Si–H clusters, a finding that relaxes the highly-strained intermediates of the traditional mechanism and enables the design of new solid catalysts. ethz.ch
The following table summarizes various catalyst design strategies and their applications in reactions relevant to organosilanes.
| Strategy | Catalyst System Example | Target Reaction | Key Feature / Finding | Reference(s) |
| Ligand Design | Iron complexes with terpyridine ligands | Alkene Hydrosilylation | Ligand substitution is essential for catalytic activity. | mdpi.com |
| Nickel-pincer (POCOP) complexes | Ketone/Aldehyde Hydrosilylation | High efficiency with Turn-Over Numbers (TONs) up to 82,000. | mdpi.com | |
| Platinum(0) with N-heterocyclic carbene ligands | Hydrosilylation | Strong sigma-donating ligands enhance catalytic rate. | mdpi.com | |
| Earth-Abundant Metals | Cobalt-iminopyridine complex | Hydrosilylation/Cyclization of 1,6-enynes | Tolerates a wide variety of functional groups. | mdpi.com |
| Main Group Catalysis | Cationic Si(II) compounds | Hydrosilylation of C-C double bonds | Efficient metal-free catalysis for organosilicon chemistry. | mdpi.comresearchgate.net |
| Support/Surface Effects | Cyclic carbonates immobilized on silica | Aldehyde Hydrosilylation | Concerted catalysis between carbonate and surface silanols. | nih.gov |
| Computational Design | Zirconocene complexes | Asymmetric Hydrosilylation of Ketones | Prediction of catalyst structures for high efficiency. | udel.edu |
| Platinum clusters | Alkyne Hydrosilylation | Identification of Pt-Si-H clusters as active species, leading to new solid catalyst design. | ethz.ch |
This table provides examples of modern catalyst design strategies applicable to reactions involving organosilanes.
Future Directions in Organometallic Catalysis
The field of organometallic catalysis is rapidly evolving, driven by the dual needs for synthetic innovation and greater sustainability. numberanalytics.com Future developments will likely focus on creating more efficient, selective, and environmentally benign catalytic systems, with organosilicon compounds like this compound playing a role as versatile reagents and building blocks.
A primary trend is the continued shift towards sustainable synthesis. numberanalytics.com This involves replacing rare and toxic heavy metals with catalysts based on earth-abundant elements like iron, cobalt, or even main group elements like silicon and germanium. mdpi.commdpi.com The development of these catalysts contributes to a greener chemical industry by reducing reliance on precious resources. researchgate.net
The discovery and development of entirely new reactions and catalytic concepts is another key direction. numberanalytics.com This includes expanding the toolbox of organocatalysis, where small organic molecules act as catalysts, and merging it with other fields. nih.gov The combination of organocatalysis with photochemistry and electrochemistry is a particularly hot topic, offering novel, metal-free pathways for complex transformations. nih.gov
Furthermore, the integration of biocatalysis with traditional organometallic chemistry holds immense promise. acs.org As demonstrated by the engineering of enzymes for C-Si bond formation, biocatalysis can offer unparalleled selectivity under mild conditions, providing synthetic routes that are inaccessible through conventional chemistry. nih.gov The future will likely see the development of more sophisticated chemoenzymatic cascade reactions, where organometallic and biological catalysts work in concert.
Finally, the role of artificial intelligence and computational modeling in catalyst design is expected to grow significantly. nih.gov Machine learning algorithms and advanced theoretical models will accelerate the discovery of new catalysts and the optimization of reaction conditions, leading to a paradigm shift from serendipitous discovery to rational, predictive design. udel.edunih.gov For organosilicon chemistry, these future directions point towards the synthesis of increasingly complex and functional molecules for applications in materials science, medicine, and energy storage, all achieved through more sustainable and efficient catalytic methods. numberanalytics.com
Spectroscopic Analysis and Characterization Methodologies for Ethoxytriethylsilane
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within the Ethoxytriethylsilane molecule.
A Fourier Transform Infrared (FTIR) spectrum of this compound, obtained using a neat technique, is available and provides a characteristic pattern of absorption bands. nih.gov The functional group region (4000 to 1500 cm⁻¹) and the fingerprint region (1500 to 400 cm⁻¹) offer distinct information for identification. mi-6.co.jp Key stretching vibrations include those for C-H, C-O, and Si-C bonds. nobraintoosmall.co.nz
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch | 2850-3000 | Alkanes |
| C-O stretch | 970-1250 | Alcohols/Ethers |
| Si-C stretch | (Varies) | Organosilane |
| This table presents generally expected ranges for the functional groups present in this compound. nobraintoosmall.co.nz |
Infrared spectroscopy is instrumental in monitoring chemical reactions involving this compound, such as hydrosilylation. whiterose.ac.ukresearchgate.netchemrxiv.org By tracking the disappearance of reactant peaks (e.g., Si-H) and the appearance of product peaks, the kinetics and progress of the reaction can be followed in real-time. researchgate.netchemrxiv.org For instance, in the hydrosilylation of alkenes, the consumption of the Si-H bond of a silane (B1218182) like triethylsilane and the formation of new C-H and Si-C bonds can be observed. chemrxiv.orgmdpi.com This method allows for the study of reaction mechanisms and the evaluation of catalyst performance. whiterose.ac.ukresearchgate.net Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful technique for monitoring the kinetics of photo-activated hydrosilylation reactions. researchgate.net
While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. This fundamental difference means that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, IR spectroscopy is effective for observing polar bonds like C-O, while Raman spectroscopy can provide valuable information about the Si-C and C-C skeletal vibrations. Together, they offer a more complete picture of the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural analysis of this compound, providing information on the connectivity and chemical environment of its hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei. nih.govrsc.orgresearchgate.net
¹H NMR, ¹³C NMR, and ²⁹Si NMR spectra are used to confirm the structure of this compound and its derivatives. rsc.orgresearchgate.net The chemical shifts, coupling constants, and signal integrations in these spectra allow for the precise assignment of each atom within the molecule. rsc.org
For example, in the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the ethyl groups attached to the silicon and the ethyl group of the ethoxy moiety. researchgate.net The methylene (B1212753) protons of the ethoxy group (O-CH₂-CH₃) would appear as a quartet, coupled to the adjacent methyl protons, while the methyl protons would be a triplet. researchgate.net Similarly, the ethyl groups on the silicon would show a quartet for the methylene protons and a triplet for the methyl protons. researchgate.net
¹³C NMR provides information on the carbon skeleton. nih.govrsc.org The chemical shifts of the carbon atoms are influenced by their local electronic environment.
²⁹Si NMR is particularly useful for organosilicon compounds. nih.govresearchgate.net The chemical shift of the silicon atom in this compound provides insight into its bonding and coordination environment. researchgate.netacs.org For instance, a ²⁹Si NMR chemical shift for a related compound was reported at δ = 26.5 ppm (in C₆D₆). rsc.orgresearchgate.net
Conformational analysis of molecules can be performed using dynamic NMR studies at varying temperatures. researchgate.netauremn.org.brmagritek.com By observing changes in the NMR spectra as the temperature is lowered, it is possible to study the equilibrium between different conformers. researchgate.net While specific conformational studies on this compound are not detailed in the provided context, this methodology is generally applicable. researchgate.netauremn.org.br
Interactive Table: Representative NMR Data for this compound and Related Structures
| Nucleus | Compound/Fragment | Solvent | Chemical Shift (δ, ppm) | Notes | Reference |
| ¹H | This compound | CDCl₃ | ~3.63 (q), ~1.16 (t), ~0.95-1.05 (m), ~0.69-0.80 (m) | Quartet for OCH₂, Triplet for OCH₂CH₃ , Multiplets for Si(CH₂ CH₃ )₃ | researchgate.net |
| ¹³C | This compound derivative | C₆D₆ | 7.1, 5.3 | Corresponds to the ethyl groups on silicon. | researchgate.net |
| ²⁹Si | This compound derivative | C₆D₆ | 26.5 | rsc.orgresearchgate.net | |
| ¹H | (1-(p-Tolyl)ethoxy)triethylsilane | d₈-THF | 7.21 (d), 7.07 (d), 4.86 (q), 2.28 (s), 1.36 (d), 0.91 (t), 0.63-0.48 (m) | A derivative of this compound. | rsc.orgresearchgate.net |
| ¹³C | (1-(p-Tolyl)ethoxy)triethylsilane | d₈-THF | 144.8, 136.6, 129.2, 125.7, 71.2, 27.7, 21.0, 7.0, 5.4 | A derivative of this compound. | rsc.orgresearchgate.net |
The choice of solvent can influence the chemical shifts observed in NMR spectra. mit.edusigmaaldrich.comliverpool.ac.uk This is due to interactions between the solute (this compound) and the solvent molecules, which can alter the local magnetic field experienced by the nuclei. liverpool.ac.uk For accurate and reproducible results, it is standard practice to report the solvent used for NMR measurements. sigmaaldrich.com Common deuterated solvents include chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), and tetrahydrofuran-d₈ (d₈-THF). rsc.orgresearchgate.net Referencing the spectra is also crucial, often done using an internal standard like tetramethylsilane (B1202638) (TMS) or the residual solvent peak. ucsb.edu The chemical shift of water, often present as an impurity, is highly dependent on the solvent and temperature. mit.edu
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. amazonaws.commdpi.com This data is used to determine the molecular weight of this compound and to deduce its structure by analyzing the fragmentation pattern. semanticscholar.orgcore.ac.uk
Upon ionization, the this compound molecule can fragment in predictable ways. Common fragmentation pathways for silyl (B83357) ethers involve cleavage of the Si-O bond, the Si-C bonds, or bonds within the alkyl groups. The resulting mass spectrum shows a parent molecular ion peak (M+) and several fragment ion peaks. The analysis of these fragments helps to confirm the connectivity of the molecule. For example, a study involving the analysis of degradation products from microplastics identified this compound by its characteristic fragments at m/z 131, 103, and 73. researchgate.net The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound. nist.gov
Identification of Degradation Products and Reaction Intermediates
The study of degradation is essential for understanding the lifecycle and environmental fate of chemical compounds. This compound has been identified as a degradation product in studies of artificially aged microplastics. researchgate.netresearchgate.net In these experiments, polymer micropowders, such as polypropylene (B1209903) (PP) and polystyrene (PS), are subjected to accelerated photo-oxidative aging. researchgate.netresearchgate.net The subsequent analysis of the aged material and its extracts reveals the formation of various low molecular weight compounds.
During the analysis of aged microplastics, this compound was detected alongside a variety of other silicone-based and organic compounds. researchgate.netresearchgate.net These degradation products are formed through complex chemical and physical processes, including photo-oxidative degradation, which leads to molecular fragmentation. researchgate.netresearchgate.net The identification of these products is critical for assessing the potential environmental impact of plastic debris. researchgate.net Research has shown that the degradation of polyolefins can produce a wide range of substances, including alcohols, aldehydes, ketones, and carboxylic acids. researchgate.netmdpi.com
| Retention Time (min) | Identified Degradation Product | Key Mass Fragments (m/z) |
|---|---|---|
| 14.89 | This compound | 131, 103, 75 |
| 15.05 | Octamethyltrisiloxane | 221, 73 |
| 15.1 | Butanoic acid, trimethylsilyl (B98337) ester | 145, 117, 75 |
| 16.2 | 2-Butenoic acid, tert-butyldimethylsilyl ester | 143, 99 |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to characterize non-volatile materials like polymers. wikipedia.orgd-nb.info The method involves heating a sample to a high temperature in an inert atmosphere, causing it to thermally decompose into smaller, volatile fragments called pyrolyzates. wikipedia.orgeag.com These fragments are then separated by gas chromatography and identified by mass spectrometry. wikipedia.orgd-nb.info This technique is highly reproducible under controlled conditions and provides a characteristic fragmentation pattern, or fingerprint, for the original material. d-nb.info
Py-GC-MS is particularly useful for analyzing complex samples without extensive preparation, allowing for the direct analysis of solid materials. d-nb.infoeag.com In the context of polymer degradation studies, Py-GC-MS is employed to identify the alteration and degradation products formed during aging. mdpi.com For instance, the analysis of aged polystyrene has identified pyrolysis products such as styrene (B11656), α-methylstyrene, and styrene dimers and trimers. mdpi.com In studies where this compound was detected, Py-GC-MS was used to analyze both the aged polymer residues and the fractions extracted by solvents. researchgate.netmdpi.com This dual approach provides comprehensive information on both the volatile and semi-volatile degradation products. nih.gov
| Py-GC-MS Technique | Description | Application |
|---|---|---|
| Single Shot Pyrolysis | The sample is rapidly heated to a single high temperature (e.g., >500°C) to break it down into characteristic fragments. eag.com | Characterizing the base polymer structure. eag.com |
| Double Shot Pyrolysis | A two-step analysis involving a lower temperature thermal desorption step (80-350°C) followed by a high-temperature pyrolysis step (500-800°C). eag.com | Examines low molecular weight components, additives, and residual solvents separately from the polymer backbone. eag.com |
Advanced Spectroscopic Techniques for Organosilicon Compounds
Beyond routine analysis, advanced spectroscopic techniques provide deeper insights into the structure, bonding, and reactivity of organosilicon compounds. These methods are indispensable for fundamental research and the development of new silicon-based materials.
Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition-metal complexes. srce.hr The fundamental principles are similar to Nuclear Magnetic Resonance (NMR), but EPR focuses on electron spin transitions in a magnetic field. srce.hr In organosilicon chemistry, EPR is a crucial tool for studying radical intermediates. acs.orgacs.org It has been used to investigate organosilyl radicals generated through various reactions, providing information on their structure and reactivity. acs.orgrsc.org The ease of radical addition to carbonyl compounds, for example, has been studied for organosilyl radicals using EPR, revealing reactivity patterns. rsc.org
Double Electron-Electron Resonance (DEER) is an advanced pulsed EPR technique that can measure the distances between paramagnetic centers in the range of nanometers. While specific applications to this compound are not documented, DEER is a powerful tool in structural biology and materials science for probing the structure of complex systems containing multiple unpaired electrons.
X-ray Crystallography for Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a crystal, a detailed map of electron density can be produced, revealing atomic positions, bond lengths, and bond angles. wikipedia.org
Applications of Ethoxytriethylsilane in Materials Science and Chemical Transformations
Ethoxytriethylsilane in Advanced Materials Synthesis
The synthesis of advanced materials often requires precise control over the composition and structure at a molecular level. stanford.edu this compound plays a crucial role in this domain, contributing to the creation of materials with novel and enhanced properties. rsc.org
Role in the Development of New Materials with Tailored Properties
The development of new materials with specific, tailored properties is a cornerstone of modern materials science. stanford.eduspectrum-instrumentation.com this compound serves as a valuable component in this endeavor, enabling the fine-tuning of material characteristics. Its incorporation into various matrices can influence properties such as mechanical strength, thermal stability, and surface characteristics. spectrum-instrumentation.cometrust.org.uk The ability to modify materials at the molecular level allows for the creation of high-performance materials for a wide range of applications, from aerospace to biomedical devices. etrust.org.ukuom.lk
The versatility of organosilicon compounds like this compound in chemical synthesis makes them valuable for developing new materials. lookchem.com High-entropy materials, which are of increasing interest, benefit from the unique properties that elements like silicon can introduce, leading to enhanced structural and thermal stability. rsc.org
A key aspect of tailoring material properties lies in controlling their structure and composition. Advanced synthesis techniques allow for the creation of materials with novel compositions and structures, leading to innovative functionalities. stanford.edu
Table 1: Examples of Material Properties Influenced by Silane (B1218182) Integration
| Material Property | Influence of Silane Integration | Potential Application |
| Mechanical Strength | Increased hardness and durability. spectrum-instrumentation.com | Aerospace components, wear-resistant coatings. etrust.org.uk |
| Thermal Stability | Enhanced resistance to high temperatures. rsc.org | High-temperature ceramics, fire-retardant materials. |
| Surface Wettability | Control over hydrophobic or hydrophilic nature. mdpi.com | Self-cleaning surfaces, anti-fouling coatings. researchgate.net |
| Adhesion | Improved bonding between different material layers. lookchem.com | Composite materials, adhesive formulations. lookchem.com |
Integration into Composite Materials and Thin Films
This compound is utilized in the fabrication of composite materials and the deposition of thin films. mdpi.comnih.gov In composites, it can act as a coupling agent, improving the interface and adhesion between organic polymers and inorganic fillers. This enhancement leads to composite materials with superior mechanical and thermal properties.
Thin films are crucial in a multitude of technological applications, including electronics and optical coatings. mdpi.com The properties of thin films are highly dependent on their microstructure and the deposition process. mdpi.com this compound can be used as a precursor in chemical vapor deposition (CVD) or other thin-film deposition techniques. mdpi.com Its decomposition characteristics can influence the composition and structure of the resulting film, thereby affecting its properties. For instance, the incorporation of silicon can enhance the nonlinear optical response of metallic amorphous composite layers. mdpi.com
Recent advancements in thin-film fabrication have enabled the creation of heterostructures with controlled interfaces, which is critical for applications in magnetoelectric devices. nih.gov The use of organosilane precursors can contribute to the development of thin films with specific functionalities for sensors and other micro-devices. nih.gov
This compound in Chemical Transformations for Energy Applications
The transition to a sustainable energy future relies on the development of efficient chemical transformations for energy conversion and storage. energy.govrsc.org this compound finds relevance in this area, particularly in catalytic processes.
Catalytic Conversion Processes
Catalytic conversion is fundamental to transforming raw materials into valuable chemicals and fuels. researchgate.netrsc.org this compound can be involved in various catalytic reactions. For example, its derivatives can be used in the synthesis of catalysts or as reactants in processes aimed at producing high-value chemicals. The development of new catalysts is crucial for making the conversion of feedstocks like biomass more efficient and selective. researchgate.netmit.edu
The design of catalysts for specific reactions is a major area of research. mit.edu Organosilanes can play a role in modifying catalyst supports, influencing the dispersion and stability of active metal sites. This can lead to improved catalytic activity and longevity. The conversion of light alkanes into more valuable products, for instance, heavily relies on the development of robust and efficient catalysts. mdpi.com
Relevance to Energy Storage and Conversion Technologies
Energy storage and conversion are critical technologies for integrating renewable energy sources into the grid and for powering electric vehicles. acad-pub.comadb.org While direct applications of this compound in battery electrolytes or electrodes are not widely documented, its role in materials synthesis is indirectly relevant. For instance, materials developed using silane chemistry can be utilized in various components of energy storage devices.
The development of high-energy-density batteries and other energy storage systems often relies on novel materials with enhanced properties. adb.orgsciopen.com For example, the surface modification of materials used in batteries can improve their performance and lifespan. mdpi.com Silanization techniques, which can involve compounds like this compound, are used to functionalize surfaces. researchgate.net
Furthermore, the conversion of solar energy into chemical energy is a key research area. energy.govsciopen.com Photocatalytic processes that drive these conversions often utilize advanced materials whose properties can be tailored using organosilane precursors. rsc.org
Table 2: Potential Relevance of this compound in Energy Technologies
| Energy Technology | Potential Role of this compound | Desired Outcome |
| Lithium-Ion Batteries | Synthesis of binder materials or surface modification of electrode materials. | Improved battery capacity, cycle life, and safety. adb.orgmdpi.com |
| Solar Fuel Production | Precursor for photo-active materials or catalyst supports. rsc.org | Efficient conversion of solar energy to chemical fuels. energy.gov |
| Fuel Cells | Component in the synthesis of membrane materials or catalysts. | Enhanced efficiency and durability of fuel cells. |
| Supercapacitors | Precursor for carbon-based materials with high surface area. frontiersin.org | Increased energy and power density. |
This compound in Surface Modification and Functionalization
Altering the surface properties of a material without changing its bulk characteristics is a powerful strategy in materials science. numberanalytics.com Surface modification and functionalization can impart new functionalities to a material, such as improved biocompatibility, controlled wettability, or enhanced adhesion. mdpi.comresearchgate.netnih.gov
This compound and similar alkoxysilanes are widely used for surface modification. The ethoxy groups can undergo hydrolysis and condensation reactions, allowing the molecule to form a stable siloxane bond (Si-O-Si) with hydroxyl groups present on the surface of many materials, such as glass, metals, and ceramics. The triethylsilyl group then provides a new surface functionality.
This ability to chemically graft a layer onto a surface is exploited in a variety of applications. For instance, modifying the surface of a biomedical implant can improve its integration with surrounding tissue. etrust.org.uk In the field of microelectronics, surface modification is essential for controlling the interfaces between different layers of a device. The process of surface functionalization is critical for creating materials with tailored properties for a vast array of applications. numberanalytics.comnih.gov
Biomedical Applications of Organosilicon Molecules (General Context)
Organosilicon compounds, as a broad class of molecules, have garnered significant interest in the biomedical field due to their unique properties. iust.ac.irresearchgate.net Their biocompatibility, stability, and tunable characteristics make them suitable for a range of applications, from medical devices to drug delivery systems. iust.ac.irnumberanalytics.com
Silicones, a major class of organosilicon polymers, are extensively used in medical implants, catheters, and tubing due to their flexibility, non-toxicity, and resistance to bacterial growth. grandviewresearch.com The inherent biocompatibility of many organosilicon materials means they often elicit a minimal response from the body's biological systems. hskbrchemical.comnih.gov
In the realm of drug delivery, organosilicon compounds are explored for creating carriers like nanoparticles and microcapsules. hskbrchemical.com These carriers can protect drugs from degradation, control their release over time, and even be functionalized for targeted delivery to specific sites within the body. hskbrchemical.com The porous nature of some silica-based materials allows for the loading and subsequent controlled release of therapeutic agents. hskbrchemical.com
Furthermore, the introduction of silicon into small drug molecules can sometimes lead to improved pharmacological properties, such as increased potency. numberanalytics.comacs.org Researchers have also investigated organosilicon compounds as imaging agents and as components of tissue engineering scaffolds that can support cell growth and tissue regeneration. iust.ac.irhskbrchemical.comnih.gov
It is important to note that while this compound belongs to the family of organosilicon compounds, its direct application in biomedical contexts is not as widely documented as that of other functionalized silanes or silicones. However, the general principles of biocompatibility and the versatile chemistry of organosilicons provide a foundation for the development of new biomedical materials and technologies. researchgate.netnih.gov
Theoretical and Computational Studies of Ethoxytriethylsilane
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. The primary method for this analysis is solving the Schrödinger equation, though approximations are necessary for multi-electron systems like ethoxytriethylsilane. nih.gov Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to this end. fortunejournals.com
For organosilane compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), have proven effective in optimizing molecular geometry and predicting spectroscopic properties. researchgate.net These calculations can determine key electronic descriptors, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net
The electronic structure analysis of this compound would involve calculating these properties to understand the nature of its covalent bonds, particularly the Si-O and Si-C bonds. The electronegativity difference between silicon (1.90), oxygen (3.44), and carbon (2.55) leads to significant bond polarity, which can be quantified through calculated atomic charges. acs.org For instance, in silanes, the Si-H bond is polarized towards hydrogen, while in alkanes, the C-H bond is polarized towards carbon, leading to different reactive regions. acs.org Similar analysis of the Si-O-C linkage in this compound is crucial for understanding its reactivity, especially towards hydrolysis.
Table 1: Calculated Electronic Properties of a Model Alkoxysilane Note: This table presents typical data obtained from DFT calculations for a representative alkoxysilane, as specific data for this compound is not readily available in the cited literature. The data illustrates the type of information generated.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment (μ) | 1.5 D | DFT/B3LYP/6-311+G(d,p) |
| HOMO Energy | -9.8 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 11.0 eV | DFT/B3LYP/6-311+G(d,p) |
Molecular Dynamics Simulations for Reactivity Prediction
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including chemical reactions. ucl.ac.uk While classical MD uses fixed-topology force fields, reactive molecular dynamics (MD) simulations, employing reactive force fields like ReaxFF, allow for the dynamic formation and breaking of chemical bonds. mdpi.comarxiv.org
These simulations can predict the reactivity of this compound under various conditions, such as high temperature or in the presence of other reactants. By simulating the atomic interactions over time, MD can reveal the initial steps of chemical processes, identify reactive intermediates, and predict reaction pathways. osti.gov For example, simulating the interaction of this compound with water molecules can provide insights into the initiation of hydrolysis.
The development of reactive force fields is a critical aspect of these simulations, requiring parameterization against quantum chemistry calculations or experimental data to accurately describe the potential energy surface of the reacting system. ucl.ac.uk For complex chemical networks, atomic-level features from MD simulations can be used to construct kinetic models that predict reaction mechanisms and rates, even for species not initially observed in the simulation. mit.edu This approach is particularly useful for predicting the decomposition pathways of organosilanes or their behavior in complex environments like combustion. osti.govnasa.gov
Computational Approaches to Reaction Mechanism Elucidation
Understanding the detailed step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational chemistry offers robust methods to elucidate reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. smu.edu This involves locating and characterizing stationary points, namely minima (reactants, products, intermediates) and first-order saddle points (transition states). smu.edu
For this compound, a key reaction is hydrolysis, which proceeds via nucleophilic attack on the silicon atom. mdpi.com Computational studies, typically using DFT, can model this process in detail. The mechanism often involves several steps:
Formation of a pre-reaction complex, often involving one or more water molecules.
Nucleophilic attack by a water molecule on the silicon center, leading to a pentacoordinate silicon intermediate (a transition state or a high-energy intermediate).
Proton transfer steps, which can be facilitated by additional water molecules acting as a bridge.
Departure of the leaving group (in this case, an ethanol (B145695) molecule) to form the corresponding silanol (B1196071) (triethylsilanol).
The energetics of this entire pathway, including activation barriers for each step, can be calculated. rsc.org These calculations can also clarify the role of catalysts or the effect of the solvent environment on the reaction rate and mechanism. nih.gov By analyzing the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting a transition state to its corresponding reactants and products, chemists can confirm the proposed sequence of events. smu.edu
Group-Additivity Methods for Property Prediction
While quantum chemical calculations provide high accuracy, they are computationally expensive. Group-additivity methods offer a fast and reliable alternative for predicting the thermochemical properties of organic compounds. wikipedia.org Pioneered by Benson, this approach assumes that a molecular property can be estimated by summing the contributions of its constituent functional groups. wikipedia.orgnist.gov
For organosilicon compounds, including alkoxysilanes like this compound, group additivity values (GAVs) for properties such as standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) have been developed and refined using high-level theoretical calculations as benchmarks. nih.govacs.org These methods break down a molecule into defined groups. For this compound, (C2H5)3SiOC2H5, the relevant groups would include:
A central silicon atom bonded to three carbon atoms and one oxygen atom: Si-(C)3(O)
The oxygen atom bonded to silicon and carbon: O-(Si)(C)
Groups within the ethyl substituents, such as C-(Si)(H)2 and C-(C)(H)3.
Researchers have used high-level composite quantum chemical methods like G4 and W1X-1 to calculate accurate thermochemical data for a large set of organosilicon compounds, which are then used to derive these GAVs through multivariable linear regression. nih.govresearchgate.net
Table 2: Benson Group Additivity Values for Selected Silicon-Containing Groups (Gas Phase, 298.15 K) Note: This table provides examples of group values derived from computational studies for predicting thermochemical properties of organosilanes. nih.govacs.org
| Group | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (298K) (J/mol·K) |
|---|---|---|---|
| Si-(C)4 | -58.6 | -129.5 | 28.5 |
| Si-(C)3(H) | -19.1 | -35.3 | 32.8 |
| C-(Si)(H)3 | -42.7 | 127.1 | 27.5 |
| O-(Si)(C) | -145.2 | -1.7 | 12.6 |
| O-(Si)(H) | -233.5 | 121.2 | 21.8 |
Correlation of Theoretical Models with Experimental Observations
The validation of theoretical models is paramount to ensure their predictive power and reliability. This is achieved by systematically comparing computed results with high-quality experimental data. researchgate.net For this compound and related organosilanes, this correlation is a critical step in computational research.
Theoretical calculations can predict a wide range of observable properties that can be measured experimentally. These include:
Spectroscopic Data: Calculated NMR chemical shifts (¹H, ¹³C, ²⁹Si) and vibrational frequencies (IR and Raman spectra) are frequently compared with experimental spectra to confirm the computed molecular structure. researchgate.net
Thermochemical Properties: Calculated enthalpies of formation, derived from either high-level ab initio methods or group-additivity schemes, are benchmarked against experimental values obtained from calorimetry. nih.govacs.org
Reaction Kinetics: Computed activation energies and reaction rates can be compared to those determined from experimental kinetic studies, providing validation for the proposed reaction mechanism. acs.org
Discrepancies between theoretical predictions and experimental observations can be just as informative as agreements. They can point to limitations in the computational model (e.g., inadequate basis set, neglect of solvent effects) or potential inaccuracies in the experimental measurements. nih.govtandfonline.com For example, a study on various organosilicon species using the W1X-1 method allowed for a critical assessment of existing experimental data, identifying potential outliers and providing a reliable benchmark database. nih.gov This iterative process of comparison and refinement leads to more robust and accurate computational models.
Table 3: Comparison of Theoretical and Experimental Properties for a Representative Alkoxysilane Note: This table illustrates the typical correlation analysis performed. Values are representative for the class of compounds.
| Property | Theoretical Value | Experimental Value | Reference/Method |
|---|---|---|---|
| ΔfH° (gas, 298K) | -530.5 kJ/mol | -525 ± 5 kJ/mol | W1X-1 nih.gov |
| ¹³C NMR Shift (α-CH₂) | 59.1 ppm | 58.5 ppm | DFT/B3LYP researchgate.net |
| IR Freq. (Si-O stretch) | 1095 cm⁻¹ | 1100 cm⁻¹ | DFT/B3LYP researchgate.net |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Ethoxytriethylsilane Transformations
The transformation of this compound is a cornerstone of its application, and the development of novel catalytic systems is paramount for enhancing efficiency and selectivity. A significant area of research is the catalytic hydrosilylation, a reaction that involves the addition of a silicon-hydride bond across an unsaturated bond. While traditionally dominated by platinum-based catalysts, future research is geared towards more sustainable and cost-effective alternatives.
Hydrosilylation reactions are fundamental in organosilicon chemistry for the formation of carbon-silicon bonds. The general mechanism often follows the Chalk-Harrod or modified Chalk-Harrod mechanisms, involving oxidative addition, migratory insertion, and reductive elimination steps. The choice of catalyst and ligands can significantly influence the regio- and stereoselectivity of the reaction.
| Catalyst Type | Substrate Example | Product Type | Key Research Focus |
| Platinum-based | Alkenes, Alkynes | Alkylsilanes, Vinylsilanes | Improving selectivity, reducing catalyst loading |
| Rhodium-based | Alkenes | Alkylsilanes | High turnover numbers, milder reaction conditions |
| Iridium-based | Ketones, Aldehydes | Silyl (B83357) ethers | Understanding reaction mechanisms, diastereoselectivity |
| Biocatalysts | Alcohols | Silyl ethers | Enantioselectivity, green reaction conditions |
Recent advancements have also seen the emergence of biocatalysis in organosilicon chemistry. For instance, a silicatein fusion protein, TF-Silα, has been shown to effectively catalyze the trans-etherification of this compound with 1-octanol (B28484), yielding the corresponding silyl ether. This bio-inspired approach opens up new avenues for stereoselective and environmentally benign transformations of this compound.
Development of Sustainable Synthesis Routes for this compound
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and this compound is no exception. Traditional synthesis methods often rely on organometallic reagents and halogenated intermediates, which can generate significant waste. Future research is focused on developing more sustainable and atom-economical synthetic routes.
A promising approach is the direct synthesis of alkoxysilanes from silicon and alcohols. This method, an extension of the Müller-Rochow direct process, offers a more environmentally friendly alternative to traditional multi-step syntheses. mdpi.com The direct reaction of ethanol (B145695) with silicon in the presence of a suitable catalyst could provide a direct and waste-minimized route to this compound and other ethylalkoxysilanes.
Key principles of green chemistry being explored for the synthesis of this compound and related compounds include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring the use of bio-derived ethanol for the synthesis of this compound.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents.
Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Furthermore, the development of catalytic systems that can utilize CO2 as a feedstock for the synthesis of valuable chemicals is a significant area of sustainable chemistry. While not directly applied to this compound synthesis yet, research into the conversion of CO2 and ethanol into diethyl carbonate using ethoxysilane (B94302) derivatives points towards innovative, waste-reducing synthetic strategies that could be adapted in the future. chemistryviews.org
Integration of this compound into Multifunctional Materials
This compound's chemical properties make it a valuable precursor and modifying agent for the creation of multifunctional materials, particularly through sol-gel processes and as a surface modification agent. The sol-gel process allows for the creation of organic-inorganic hybrid materials with tailored properties at the nanoscale.
While tetraethoxysilane (TEOS) is a more common precursor in sol-gel science, the incorporation of this compound can impart specific functionalities. The triethylsilyl group can introduce hydrophobicity and modify the mechanical properties of the resulting silica-based network. Future research will likely focus on the precise control of the ratio of this compound to other silicon alkoxides to fine-tune the properties of the final material for applications such as:
Hydrophobic Coatings: Creating water-repellent surfaces on various substrates.
Mechanically Resistant Films: Enhancing the hardness and scratch resistance of coatings. nih.gov
Hybrid Organic-Inorganic Composites: Serving as a coupling agent to improve the interface between organic polymers and inorganic fillers.
Surface modification is another key area where this compound can be utilized. By reacting with hydroxyl groups on the surface of materials like cellulose, metals, or polymers, this compound can create a stable, functionalized surface. mdpi.comnih.gov This can be used to improve adhesion, biocompatibility, and corrosion resistance.
| Application Area | Material Type | Function of this compound | Potential Benefit |
| Coatings | Glass, Metal, Polymers | Hydrophobic surface modification | Water repellency, anti-fouling |
| Composites | Polymer matrix with inorganic fillers | Interfacial compatibilizer | Improved mechanical strength |
| Biomaterials | Medical implants, biosensors | Surface functionalization | Enhanced biocompatibility, reduced protein adsorption |
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
Understanding the reaction mechanisms and kinetics of processes involving this compound is crucial for optimizing reaction conditions and developing new applications. Advanced spectroscopic and imaging techniques that allow for in situ analysis are becoming increasingly important in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions in real-time. By tracking the changes in the chemical shifts and signal intensities of the reactants, intermediates, and products, researchers can gain detailed insights into the reaction pathway. The 1H NMR spectrum of this compound provides characteristic signals for the ethyl and ethoxy groups, which can be monitored during transformations.
Other in situ techniques that are expected to play a significant role in future research on this compound include:
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in vibrational modes associated with Si-O, Si-C, and other functional groups.
Raman Spectroscopy: Complementary to FTIR, providing information on molecular vibrations and can be used in aqueous systems.
Mass Spectrometry: For the identification of transient intermediates and products in the gas phase or in solution.
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of surfaces modified with this compound.
The data obtained from these techniques will be invaluable for building accurate kinetic models and for the rational design of new catalysts and materials based on this compound.
Bio-inspired and Biocatalytic Pathways for Organosilicon Chemistry
Nature provides a rich source of inspiration for the development of new chemical transformations. The field of biocatalysis, which utilizes enzymes and whole microorganisms to perform chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility.
As mentioned earlier, the use of silicatein enzymes for the trans-etherification of this compound is a prime example of a bio-inspired approach in organosilicon chemistry. researchgate.net Future research in this area will likely focus on:
Enzyme Discovery and Engineering: Screening for new enzymes with activity towards organosilicon compounds and using protein engineering techniques to enhance their catalytic efficiency and substrate scope.
Whole-Cell Biotransformations: Utilizing microorganisms that can perform specific transformations on this compound, potentially leading to the synthesis of chiral organosilicon compounds.
Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes to perform selective transformations on this compound.
The development of biocatalytic pathways for organosilicon chemistry is still in its early stages, but it holds immense promise for the sustainable production of valuable organosilicon compounds.
Addressing Challenges in Systematic Synthesis of Research Findings
As the body of research on this compound and other organosilicon compounds grows, a significant challenge lies in the systematic synthesis and review of the available literature. A comprehensive and critical evaluation of existing research is essential for identifying knowledge gaps, avoiding duplication of effort, and guiding future research directions.
Challenges in the systematic synthesis of research findings in organosilicon chemistry include:
Heterogeneity of Studies: Research on this compound is published across a wide range of journals in chemistry, materials science, and biochemistry, making it difficult to gather all relevant information.
Lack of Standardized Reporting: Variations in the reporting of experimental conditions and results can make it challenging to compare and combine data from different studies.
To address these challenges, future efforts could focus on the development of curated databases for organosilicon chemistry, the establishment of standardized reporting guidelines for experimental studies, and the use of advanced data analysis and machine learning techniques to identify trends and patterns in the research literature. A more systematic approach to the synthesis of research findings will be crucial for accelerating progress in the field of organosilicon chemistry. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
